molecular formula C8H13N3O2S B13970611 N-isopropyl-4-methylpyrimidine-2-sulfonamide

N-isopropyl-4-methylpyrimidine-2-sulfonamide

Cat. No.: B13970611
M. Wt: 215.28 g/mol
InChI Key: YWZZRHHEZOOQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-4-methylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyrimidine ring substituted with an isopropyl group at the 4-position and a methyl group at the 2-position, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of 4-methylpyrimidine-2-sulfonyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Starting Materials: 4-methylpyrimidine-2-sulfonyl chloride and isopropylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of isopropylamine and triethylamine in dichloromethane at low temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-isopropyl-4-methylpyrimidine-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of sulfonamide drugs, used to treat bacterial infections.

Uniqueness

N-isopropyl-4-methylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

4-methyl-N-propan-2-ylpyrimidine-2-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)8-9-5-4-7(3)10-8/h4-6,11H,1-3H3

InChI Key

YWZZRHHEZOOQID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.